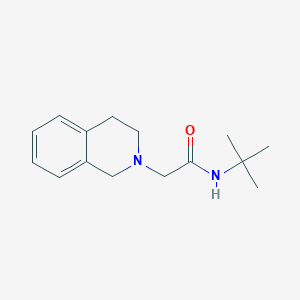![molecular formula C13H24N2O2 B7566160 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone](/img/structure/B7566160.png)
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone, also known as CXME, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Scientific Research Applications
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and antinociceptive properties. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mechanism of Action
The mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is not fully understood. However, it has been suggested that 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone exerts its effects through the inhibition of various enzymes and receptors. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has also been shown to increase the levels of neurotransmitters, such as dopamine and serotonin. Additionally, 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is its potential therapeutic applications. 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone has been shown to possess various pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is its low solubility in water, which can affect its bioavailability.
Future Directions
There are several future directions for the research on 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone. One of the areas of interest is the development of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone-based drugs for the treatment of various diseases. Another area of interest is the investigation of the potential use of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone and its potential side effects.
Conclusion:
In conclusion, 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone is a chemical compound that has shown promising results in various scientific research applications. Its potential therapeutic applications and pharmacological properties make it a promising candidate for drug development. However, further studies are needed to fully understand the mechanism of action of 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone and its potential side effects.
Synthesis Methods
2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone can be synthesized using different methods, such as the reaction of cyclohexylamine with morpholine and ethyl chloroacetate. Another method involves the reaction of cyclohexylamine with morpholine and 4-chlorobutyryl chloride. These methods have been optimized to produce 2-[Cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone with high yield and purity.
properties
IUPAC Name |
2-[cyclohexyl(methyl)amino]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-14(12-5-3-2-4-6-12)11-13(16)15-7-9-17-10-8-15/h12H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTBIXGNTVNPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCOCC1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile](/img/structure/B7566077.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![N-[1-(3-chlorophenyl)ethyl]-N,3-dimethylbenzamide](/img/structure/B7566089.png)



![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![N-[2-(6-fluoro-1H-indol-3-yl)ethyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B7566122.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)
![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)